Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a chlorine atom at position 6 and an ethyl ester group at position 3. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.65 g/mol .
Properties
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNWRGBLUSCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480504 | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55899-28-0 | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazolo[1,5-a]pyridine core allows for diverse substitutions, which modulate electronic, steric, and pharmacokinetic properties. Key analogs include:
Key Observations :
- Halogen Effects : Chlorine and bromine at position 6 influence electronic properties and binding interactions. Bromine’s larger size may improve target affinity but reduce solubility .
- Ester vs. Carboxylic Acid : The ethyl ester (lipophilic) vs. carboxylic acid (hydrophilic) impacts membrane permeability and bioavailability .
- Substituent Position: Chlorine at position 5 (vs.
Physicochemical Properties
- Solubility : The carboxylic acid derivative (6-chloro-3-COOH) exhibits higher aqueous solubility due to ionization, whereas ethyl esters are more lipophilic .
- Melting Points : Brominated derivatives (e.g., Ethyl 6-bromo) show higher melting points (>200°C) compared to chlorinated analogs, likely due to increased molecular symmetry .
- Stability : Electron-withdrawing groups (e.g., CN) may enhance stability under acidic conditions but reduce shelf-life due to hydrolysis susceptibility .
Biological Activity
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 220.64 g/mol. Its structure includes a chlorinated pyrazolo-pyridine core, which is significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, its structural similarity to other pyrazolo derivatives known for anticancer properties suggests potential efficacy in targeting cancer pathways.
- Kinase Inhibition : this compound has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways. In particular, it shows promise as an inhibitor of AXL and c-MET kinases, which play roles in cancer progression and metastasis .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB. This compound may exhibit similar properties, warranting further investigation .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Chlorination : The introduction of chlorine at the 6-position can be accomplished via electrophilic aromatic substitution methods.
- Esterification : The carboxylic acid group is converted to an ethyl ester using standard esterification techniques.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating a series of pyrazolo derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value below 50 µM, suggesting significant anticancer potential .
Q & A
Q. What are the standard synthetic routes for Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate. For example, Tamura et al. demonstrated that 3-substituted pyridine N-imides react regioselectively with ethyl propiolate under mild conditions to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. Key factors include solvent polarity (e.g., DMF enhances regioselectivity) and temperature (20–60°C optimizes yield) . A modified approach involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination at the 6-position using POCl₃ or NCS (N-chlorosuccinimide) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the ester carbonyl (C=O) typically resonates at ~165–170 ppm in ¹³C NMR, while pyrazolo protons appear as distinct doublets (δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (ESI-HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 251.05 for C₁₁H₁₀ClN₂O₂⁺) .
- X-ray crystallography : Resolves regiochemistry and steric effects, as seen in related pyrazolo[1,5-a]pyridine derivatives .
Advanced Research Questions
Q. How do electronic and steric factors govern regioselectivity in the synthesis of 6-chloro derivatives?
Tamura et al. quantified that electron-withdrawing substituents (e.g., -Cl, -CN) at the pyridine 3-position favor cycloaddition at the 6-position due to enhanced electrophilicity. Steric hindrance from bulky groups (e.g., -CH₃) shifts regioselectivity toward the 4-position. Computational models (DFT) predict transition-state stabilization via hydrogen bonding between the N-imide and propiolate .
Q. What strategies enable selective functionalization of the pyrazolo[1,5-a]pyridine core for medicinal chemistry applications?
- Nucleophilic substitution : The 6-chloro group undergoes SNAr reactions with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) .
- Cross-coupling : Suzuki-Miyaura coupling at the 3-position (using Pd catalysts) introduces aryl/heteroaryl groups .
- Ester hydrolysis : The ethyl ester can be hydrolyzed to the carboxylic acid (NaOH, EtOH/H₂O) for conjugation with bioactive moieties .
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases. For example, replacing the 6-Cl with -CF₃ improves hydrophobic interactions in kinase pockets. MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
Methodological Challenges & Data Analysis
Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?
Cross-validation using multiple techniques is essential. For instance, if HPLC purity (e.g., 95%) conflicts with ¹H NMR integration, use ¹³C NMR DEPT to confirm absence of diastereomers or LC-MS to detect trace impurities .
Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?
- Continuous flow reactors : Minimize side reactions (e.g., dimerization) by controlling residence time and temperature .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
